2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Overview
Description
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a heterocyclic compound with a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol . This compound is characterized by its unique triazole ring structure, which is fused with a benzene ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, leading to the formation of the triazole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-1H-indazole: Similar in structure but with different biological activities.
5,6,7,8-tetrahydroxy-2-phenyl-4H-chromen-4-one: Another heterocyclic compound with distinct chemical properties.
Uniqueness
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-benzotriazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHCVLOZJJUGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353508 | |
Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97507-52-3 | |
Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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